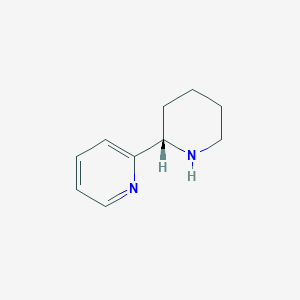

(S)-2-(Piperidin-2-yl)pyridine

Description

Contextualization within Chiral Nitrogen-Containing Heterocycles

Chiral nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, widely present in natural products, pharmaceuticals, and agrochemicals. beilstein-journals.orgmdpi.com The synthesis of these structures in an enantiomerically pure form is a significant focus of contemporary research, as the stereochemistry often dictates biological activity. acs.orgmdpi.com Piperidines, in particular, are among the most common heterocyclic motifs found in pharmaceutical drugs. beilstein-journals.org

The synthesis of enantiopure 2-substituted piperidines, such as the piperidine (B6355638) core of (S)-2-(Piperidin-2-yl)pyridine, presents a considerable challenge. acs.orgresearchgate.net Methodologies to achieve this include asymmetric hydrogenation of substituted pyridines, kinetic resolution of racemic mixtures, and synthesis from the chiral pool. researchgate.netresearchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to produce α-heteroaryl piperidines with high enantioselectivity. researchgate.net Another approach involves the use of chiral auxiliaries, like the nonracemic Betti base, to prepare enantiopure 2-substituted piperidines. acs.orgnih.gov

This compound is a prominent example within this class, serving as a chiral bidentate ligand. The two nitrogen atoms—one from the sp²-hybridized pyridine (B92270) ring and one from the sp³-hybridized piperidine ring—can coordinate to a metal center, forming a stable five-membered chelate ring. This coordination geometry, combined with the steric influence of the chiral piperidine ring, is instrumental in controlling the stereochemical outcome of metal-catalyzed reactions. researchgate.net The development of synthetic methods for such multi-nitrogen-containing heterocycles is crucial for advancing asymmetric catalysis. rsc.orgrsc.org

Significance of Piperidinylpyridine Scaffolds in Modern Chemical Synthesis and Catalysis

The piperidinylpyridine scaffold is a privileged structure in medicinal chemistry and a versatile ligand framework in catalysis. researchgate.netnih.gov The combination of a pyridine ring and a piperidine ring offers a rigid and sterically defined environment that can influence reactivity and selectivity in chemical transformations. These scaffolds are integral to the design of enzyme inhibitors and receptor ligands.

In modern chemical synthesis, unified approaches are being developed to create diverse, three-dimensional scaffolds for drug discovery, with a focus on sp³-rich bridged systems containing both a nitrogen atom and an aromatic ring. whiterose.ac.uk The piperidinylpyridine structure fits this profile, serving as a valuable building block for more complex molecules. whiterose.ac.uk

In the realm of catalysis, ligands based on the piperidinylpyridine scaffold have demonstrated significant utility. They are particularly effective in asymmetric catalysis, where the transfer of chirality from the ligand to the product is paramount. For example, chiral piperidines are synthesized via rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, highlighting the importance of the piperidine motif in asymmetric synthesis. researchgate.net The rigid geometry of the 2-(piperidin-2-yl)pyridine (B97662) linkage enhances interactions within the catalytic pocket of enzymes or the coordination sphere of a metal catalyst. The development of catalysts for the hydrogenation of pyridine derivatives to piperidines is an active area of research, with various transition metals like ruthenium, rhodium, and iridium being employed. nih.govmdpi.com

The application of this compound and its derivatives as chiral ligands is a key area of their utility. The precise steric and electronic properties of this scaffold enable high levels of enantioselectivity in a range of catalytic reactions, making it a significant tool for the synthesis of enantiomerically pure compounds.

| Application Area | Significance of Piperidinylpyridine Scaffold |

| Asymmetric Catalysis | Acts as a chiral bidentate ligand, inducing enantioselectivity in metal-catalyzed reactions such as hydrogenation and transfer hydrogenation. researchgate.net |

| Medicinal Chemistry | Serves as a key structural motif in the design of enzyme inhibitors and receptor ligands due to its specific geometry and hydrogen-bonding capacity. researchgate.net |

| Drug Discovery | Functions as a versatile, sp³-rich building block for the synthesis of diverse and complex molecular scaffolds with drug-like properties. whiterose.ac.uk |

| Coordination Chemistry | The two nitrogen atoms readily chelate to metal centers, forming stable complexes with well-defined geometries suitable for catalytic applications. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-piperidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRQQPIHUMSJSS-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Piperidin 2 Yl Pyridine and Its Stereoisomers

Strategies for Enantioselective and Diastereoselective Synthesis of Piperidinylpyridines

The synthesis of enantiomerically pure piperidinylpyridines, core structures in many pharmaceutical agents, presents a significant challenge in organic chemistry. The development of methodologies that allow for precise control over stereochemistry is crucial. Strategies for achieving high enantioselectivity and diastereoselectivity in the synthesis of these compounds primarily revolve around the asymmetric reduction of the pyridine (B92270) ring.

Asymmetric Hydrogenation of Pyridine and Pyridinium (B92312) Salts

Asymmetric hydrogenation is a powerful tool for creating chiral centers. For pyridine derivatives, this typically involves the reduction of the aromatic ring to a piperidine (B6355638) ring, with the concurrent, controlled formation of one or more stereocenters. This transformation is often challenging due to the high stability of the aromatic pyridine ring. Activation of the ring, usually by N-alkylation to form a pyridinium salt or by protonation in acidic media, is often required to facilitate hydrogenation.

The use of transition metal complexes featuring chiral ligands is a cornerstone of asymmetric hydrogenation. Metals such as iridium, rhodium, ruthenium, and palladium have been extensively studied for this purpose, with nickel emerging as a more sustainable, earth-abundant alternative. acs.org These catalysts enable the stereoselective addition of hydrogen to the pyridine or pyridinium ring, leading to optically active piperidines.

Iridium (Ir) Catalysis: Iridium-based catalysts, particularly chiral analogues of Crabtree's catalyst, are highly effective for the asymmetric hydrogenation of pyridinium salts. nih.govacs.org These catalysts can operate on substrates that may not possess the traditional coordinating functional groups typically required for other catalyst systems. nih.gov For instance, Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts using a chiral phosphole-based ligand (MP²-SEGPHOS) has been shown to produce 2-substituted piperidines with high enantioselectivity. nih.gov This approach provides a versatile route to various chiral piperidines. nih.gov Recent studies have also demonstrated the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts, yielding valuable cis-configured hydroxypiperidine esters with excellent yield, enantioselectivity, and diastereoselectivity (up to 96% yield, 97% ee, and >20:1 dr). rsc.org

Rhodium (Rh) Catalysis: Rhodium complexes are also employed in the asymmetric hydrogenation of substituted pyridinium salts. For example, rhodium catalysts paired with Josiphos-type ligands have been used for the hydrogenation of 3-substituted pyridinium salts. dicp.ac.cn A key development in this area is the Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with partially reduced pyridine derivatives, which provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. A subsequent reduction step then affords the desired enantioenriched 3-piperidines. nih.gov

Palladium (Pd) and Platinum (Pt) Catalysis: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are often used in conjunction with chiral auxiliaries. In these systems, the stereocontrol is dictated by the auxiliary rather than a chiral ligand on the metal. For example, Pd(OH)₂/C has been identified as an optimal catalyst for the hydrogenation of 2-oxazolidinone-substituted pyridines, leading to piperidines with excellent enantiomeric excess (e.g., 98% ee). dicp.ac.cn

Nickel (Ni) Catalysis: While noble metals have dominated the field, there is a growing interest in using more abundant first-row transition metals like nickel for asymmetric hydrogenation. acs.org These catalysts offer a more cost-effective and sustainable alternative, although their application to pyridine hydrogenation is still an area of active development.

| Catalyst System | Substrate Type | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Iridium-MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium salts | 2-Substituted piperidines | High enantioselectivity | nih.gov |

| Iridium Complex | 5-Hydroxypicolinate pyridinium salts | cis-Hydroxypiperidine esters | Up to 97% ee, >20:1 dr | rsc.org |

| [Rh(cod)₂]OTf / Josiphos Ligand | 3-Substituted pyridinium salts | 3-Substituted piperidines | High enantioselectivity | dicp.ac.cn |

| Pd(OH)₂/C (with chiral auxiliary) | 2-Oxazolidinone-substituted pyridines | Substituted piperidines | Up to 98% ee | dicp.ac.cn |

As an alternative to metal-based catalysts, organocatalysis offers a metal-free strategy for the enantioselective reduction of pyridine derivatives. nih.govzendy.io This approach utilizes small organic molecules as catalysts. The first enantioselective organocatalytic reduction of pyridine derivatives employs a chiral Brønsted acid to activate the substrate, followed by reduction with a Hantzsch ester. This method yields tetrahydropyridines and other reduced products in good yields and with very high enantioselectivities (up to 92% ee). zendy.io These products serve as valuable precursors for the synthesis of various natural products. zendy.io

The mechanism of stereocontrol in the asymmetric hydrogenation of pyridines is critical to achieving high enantioselectivity. When using chiral auxiliaries, the mechanism often involves the formation of a rigid substrate conformation that directs the hydrogenation. For instance, with an oxazolidinone auxiliary attached at the 2-position of a pyridine, protonation of the pyridine nitrogen leads to a hydrogen bond with the oxazolidinone moiety. dicp.ac.cn This locks the conformation in such a way that the auxiliary's substituent (e.g., an isopropyl or t-butyl group) sterically shields one face of the pyridine ring. dicp.ac.cn As the metal catalyst delivers hydrogen, it is forced to approach from the less hindered face, resulting in a highly diastereoselective reduction. dicp.ac.cnresearchgate.net The initial reduction product is an aminal, which can then undergo cleavage of the auxiliary and further hydrogenation to yield the final chiral piperidine. dicp.ac.cn The stepwise transfer of hydrogen can form reactive unsaturated intermediates, which are typically reduced rapidly, but interrupting this process allows for further functionalization, increasing molecular complexity in a single step. nih.gov

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliary-mediated synthesis is a robust and effective strategy for controlling stereochemistry. In this approach, a chiral molecule—the auxiliary—is temporarily incorporated into the prochiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed and often recycled. dicp.ac.cn

For the synthesis of chiral piperidines, oxazolidinones have proven to be highly effective traceless chiral auxiliaries. dicp.ac.cn These are readily synthesized and can be attached to the 2-position of a pyridine ring via copper catalysis. dicp.ac.cn The subsequent heterogeneous hydrogenation of the substituted pyridine, typically under acidic conditions with a catalyst like Pd(OH)₂/C, proceeds with high diastereoselectivity. dicp.ac.cn The auxiliary effectively blocks one face of the pyridinium ring, directing hydrogen addition to the opposite face. dicp.ac.cnresearchgate.net This method allows for the creation of multiple stereocenters in a single hydrogenation step with excellent enantioselectivity. dicp.ac.cn A significant advantage of this method is that the auxiliary is cleaved in situ during the reaction workup, directly yielding the desired chiral piperidine and allowing for the recovery and reuse of the auxiliary. dicp.ac.cnresearchgate.net This strategy has been applied to a wide range of substrates, producing di- and trisubstituted piperidines in high yields and optical purities. dicp.ac.cn

Catalytic Cascade and Annulation Reactions

Catalytic cascade and annulation reactions represent a powerful and efficient strategy for the synthesis of complex molecular architectures like (S)-2-(Piperidin-2-yl)pyridine from simpler precursors in a single operation. These processes, by combining multiple bond-forming events in a sequential manner, offer significant advantages in terms of atom economy, step economy, and the ability to generate stereochemical complexity in a controlled fashion.

Palladium-Catalyzed Stereoselective Cascade Processes

Palladium catalysis has emerged as a versatile tool for constructing chiral piperidine rings. A notable example is a photoinduced palladium-catalyzed cascade reaction that allows for the synthesis of multi-substituted chiral piperidines. This method utilizes readily available amino acid derivatives and 1,3-dienes as substrates thieme-connect.comthieme-connect.com. The proposed reaction mechanism involves a sequence of steps beginning with the generation of an amidyl radical through a single electron transfer from a photoexcited Pd(0) catalyst to a hydroxamate derivative. This is followed by a 1,5-hydrogen atom transfer (HAT) to form an alkyl radical, which then adds to the diene. The resulting allyl radical recombines with a Pd(I) species to form a π-allyl Pd(II) intermediate. The final step is an intramolecular Tsuji–Trost allylation that furnishes the chiral piperidine product thieme-connect.com.

This methodology has been shown to be effective for a range of substrates. For instance, the reaction of an L-leucine derivative with 1,3-butadiene, using Pd(PPh₃)₄ as a pre-catalyst and Cy₂-DPEPhos as a ligand, yielded the corresponding chiral piperidine in 87% yield with a diastereomeric ratio of 89:11 thieme-connect.com. The synthetic utility of this approach is further demonstrated by the conversion of the resulting alkenyl moiety into other functional groups, such as a 6-alkylpiperidine via hydrogenation or an alcohol through ozonolysis and reduction thieme-connect.comthieme-connect.com.

Table 1: Selected Examples of Palladium-Catalyzed Cascade Synthesis of Chiral Piperidines thieme-connect.com

| Entry | Amino Acid Derivative | Diene | Product | Yield (%) | d.r. |

| 1 | L-Leucine derived | 1,3-Butadiene | 3aa | 87 | 89:11 |

| 2 | L-Valine derived | 1,3-Butadiene | 3ba | 76 | 85:15 |

| 3 | L-Isoleucine derived | 1,3-Butadiene | 3ca | 81 | >95:5 |

| 4 | L-Leucine derived | Isoprene | 3ab | 75 | 88:12 |

| 5 | L-Leucine derived | (E)-1,3-Hexadiene | 3ac | 78 | 91:9 |

Palladium catalysis is also instrumental in other cascade reactions, including carbenylative amination processes. These reactions can involve a carbene migratory insertion/Tsuji-Trost sequence to construct C-N and C-C bonds efficiently, providing access to a variety of chiral 2-substituted piperidines nih.gov. Such methods often exhibit broad functional group tolerance and high chemo-, regio-, and enantioselectivities under mild conditions nih.gov.

Intramolecular Cyclization and Reductive Amination Strategies

Intramolecular cyclization combined with reductive amination offers a direct route to the piperidine core. These strategies often involve the formation of an imine or enamine intermediate from a linear precursor, which then undergoes cyclization and subsequent reduction to yield the saturated heterocycle.

One such approach involves an iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane serves a multifunctional role by promoting imine formation, cyclization, and reduction of the piperidinone intermediate nih.gov. Another strategy combines reductive amination with an intramolecular Mannich-type reaction nih.gov. Diastereoselective reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction, is another effective method. The stereochemistry of the final piperidine product is controlled during the initial Mannich reaction and is retained throughout the reductive cyclization step nih.gov.

Palladium-catalyzed processes also feature in this category, such as the reductive cyclization of azides nih.gov. Furthermore, iridium(III) catalysts have been employed in hydrogen borrowing cascades. These reactions involve the oxidation of a hydroxyl group, followed by both intermolecular and intramolecular amination steps, and finally, imine reduction via hydrogen transfer from the catalyst. This method allows for the stereoselective synthesis of substituted piperidines and can be performed in water, which helps to prevent racemization of enantioenriched substrates nih.gov.

Multicomponent Michael-Mannich Cascade Reactions for Piperidinone Derivatives

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like piperidinone derivatives in a single pot from three or more starting materials nih.gov. A particularly effective strategy involves a cascade of Michael addition, nitro-Mannich reaction, and lactamization acs.orgacs.org.

An example of this is a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates. This reaction generates a diverse range of polysubstituted 2-piperidinones with high stereoselectivity acs.orgacs.org. The proposed mechanism begins with the Michael addition of a dialkyl malonate to the nitrostyrene, followed by a nitro-Mannich reaction with the aldehyde and ammonia (from ammonium acetate), and concludes with an intramolecular lactamization to form the piperidinone ring acs.orghse.ru. The stereochemical outcome of the reaction can be dependent on the substitution pattern of the aromatic aldehyde acs.orgacs.org.

Another variation is the nitro-Mannich/lactamization cascade of γ-nitro esters with cyclic imines, which produces architecturally complex multicyclic structures containing a piperidinone ring nih.govbohrium.com. This reaction is noted for its broad scope and high stereoselectivity. It can also be integrated with an enantioselective Michael addition to a nitroolefin, creating a highly enantio- and diastereoselective multicomponent process nih.gov.

Table 2: Examples of Multicomponent Synthesis of Piperidinones

| Reaction Type | Reactants | Key Intermediates | Product Type | Ref. |

| Four-component reaction | Nitrostyrene, Aromatic aldehyde, Ammonium acetate, Dialkyl malonate | Michael adduct, Mannich base | Polysubstituted 2-piperidinones | acs.orgacs.org |

| Nitro-Mannich/Lactamization | γ-Nitro ester, Cyclic imine | Nitro-Mannich adduct | Multicyclic piperidinones | nih.govbohrium.com |

| Michael-Mannich-Cyclization | Dicyano olefin, Aromatic aldehyde, Pyridinium ylide, Ammonium acetate | Michael adduct, Mannich base | Pyridinium-substituted piperidin-2-ones | hse.ru |

These cascade reactions highlight the power of MCRs to rapidly build molecular complexity and access pharmacologically relevant piperidinone scaffolds from simple and readily available starting materials acs.orghse.ru.

[3+3] and [4+2] Cycloaddition Approaches to Piperidine Synthesis

Cycloaddition reactions provide a robust and stereocontrolled method for the formation of six-membered rings. Both [3+3] and [4+2] cycloaddition strategies have been successfully applied to the synthesis of piperidine and its precursors.

The [3+3] cycloaddition approach involves the reaction of two three-atom components. A notable example is the reaction of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes nih.govthieme-connect.com. This reaction proceeds in a formal [3+3] manner and is often enantiospecific, allowing for the synthesis of enantiomerically pure piperidines from readily available enantiopure 2-substituted aziridines nih.govthieme-connect.com. The success of this reaction is highly dependent on the N-substituent of the aziridine, with electron-withdrawing groups like 4-toluenesulfonyl (Ts) and 4-methoxybenzenesulfonyl (PMBS) being crucial for a smooth cycloaddition nih.govthieme-connect.com.

[4+2] cycloaddition reactions, or Diels-Alder reactions, are a classic method for forming six-membered rings. In the context of piperidine synthesis, hetero-Diels-Alder reactions involving 1-azadienes are particularly relevant for accessing pyridine and dihydropyridine precursors rsc.orgsemanticscholar.org. These reactions can be performed thermally or catalyzed by transition metals rsc.orgsemanticscholar.org. The intramolecular variant of the inverse-electron-demand Diels-Alder reaction has proven valuable for constructing fused systems from pyridazines bearing acetylenic side chains mdpi.com.

Table 3: Comparison of Cycloaddition Strategies for Piperidine Synthesis

| Cycloaddition Type | Reactants | Key Features | Product | Ref. |

| [3+3] | Activated Aziridine, Pd-TMM complex | Enantiospecific, N-substituent dependent | Functionalized Piperidines | nih.govthieme-connect.com |

| [4+2] (Hetero-Diels-Alder) | 1-Azadiene, Alkene/Alkyne | Access to aza-heterocycles | Pyridines/Dihydropyridines | rsc.orgsemanticscholar.org |

| [4+2] (Intramolecular) | 4-Pyridazinecarbonitriles with alkyne side chains | Inverse-electron-demand | Fused Benzonitriles | mdpi.com |

These cycloaddition strategies offer powerful and often stereoselective routes to the core piperidine structure and its aromatic counterpart, pyridine, providing access to a wide range of substitution patterns.

Dearomatization Strategies for Accessing Chiral Piperidine Scaffolds

The asymmetric dearomatization of readily available pyridine derivatives is a powerful and increasingly popular strategy for the synthesis of chiral piperidines. This approach transforms flat, achiral aromatic compounds into three-dimensional, stereochemically rich saturated heterocycles nih.govacs.orgmdpi.com.

A prominent method is the chemo-enzymatic dearomatization of activated pyridines. This approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity nih.govacs.org. A key step in this process is a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines nih.govacs.org. This strategy has been successfully applied to the synthesis of key intermediates for various pharmaceuticals nih.govacs.org.

Copper-catalyzed dearomatization reactions have also been developed. One such method involves the direct asymmetric 1,4-dearomatization of pyridines and pyridazines using a chiral copper hydride (CuH) catalyst nih.gov. This reaction is notable as it does not require pre-activation of either the heterocyclic substrate or the nucleophile, which is generated in situ . The resulting dihydropyridines can be readily converted to enantioenriched piperidines in a one-pot operation by adding a reducing agent like sodium triacetoxyborohydride nih.gov.

Another stepwise dearomatization strategy involves the partial reduction of pyridine derivatives to 1,2-dihydropyridines, followed by a Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation acs.orgnih.gov. This dearomatization/enantioselective borylation sequence provides facile access to chiral 3-boryl-tetrahydropyridines, which are versatile intermediates for the synthesis of various chiral piperidines acs.orgnih.gov.

Table 4: Overview of Dearomatization Strategies for Chiral Piperidine Synthesis

| Method | Key Reagents/Catalysts | Intermediate | Key Features | Ref. |

| Chemo-enzymatic Dearomatization | Amine oxidase, Ene imine reductase | N-substituted tetrahydropyridine | Stereoselective one-pot cascade, biocatalysis | nih.govacs.org |

| Asymmetric Cu-Catalyzed 1,4-Dearomatization | Chiral Copper Hydride (CuH) complex | Dihydropyridine | No pre-activation of substrate or nucleophile required | nih.gov |

| Stepwise Dearomatization/Borylation | Grignard reagent (reduction), Cu(I) catalyst (borylation) | 1,2-Dihydropyridine | Enantioselective formation of a C-B bond | acs.orgnih.gov |

Regioselective Functionalization of Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines, which are direct precursors to piperidines via reduction. The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for regioselective functionalization that might be difficult to achieve with the parent pyridine semanticscholar.org.

Functionalization typically occurs at the C2 and C4 positions of the pyridine ring. A common strategy involves the activation of the N-oxide with an electrophilic reagent, followed by the addition of a nucleophile. For example, treatment of a pyridine N-oxide with acetic anhydride can lead to the formation of 2-acetoxypyridine, which can be hydrolyzed to 2-hydroxypyridine, a tautomer of 2-pyridone stackexchange.com.

More direct C-H functionalization methods have also been developed. Palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates or through a double C-H bond activation route with benzene can selectively introduce an aryl group at the C2 position semanticscholar.orgmdpi.com. Similarly, alkenylation at the C2 position can be achieved with allyl acetates using a palladium catalyst mdpi.com.

The addition of Grignard reagents to pyridine N-oxides provides a powerful method for C-alkylation. This reaction can be highly regio- and stereoselective, yielding C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines. These intermediates can then either be aromatized to form 2-alkylpyridines or reduced to afford 2-alkylpiperidines in one-pot procedures researchgate.netacs.org. Furthermore, ortho-metallation of pyridine N-oxides using Grignard reagents like i-PrMgCl at low temperatures allows for the selective generation of a C2-metallated species, which can be trapped with various electrophiles to produce 2-substituted pyridine N-oxides diva-portal.org.

A general method for the synthesis of 2-aminopyridines from pyridine N-oxides involves activation with reagents like trifluoroacetic anhydride (TFAA) or bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP), followed by the addition of an amine nucleophile semanticscholar.orgresearchgate.net.

Table 5: Selected Methods for Regioselective Functionalization of Pyridine N-Oxides

| Functionalization | Position | Reagents/Catalyst | Product Type | Ref. |

| Arylation | C2 | Pd(OAc)₂, Aryl triflate/Benzene | 2-Arylpyridine N-oxide | semanticscholar.orgmdpi.com |

| Alkenylation | C2 | Pd(OAc)₂, Allyl acetate | 2-Alkenylquinoline N-oxide | mdpi.com |

| Alkylation | C2 | Grignard Reagent | 2-Alkylpyridine / 2-Alkylpiperidine | researchgate.netacs.org |

| Amination | C2 | Ts₂O/t-BuNH₂ or PyBroP/Amine | 2-Aminopyridine | semanticscholar.orgresearchgate.net |

| ortho-Metallation | C2 | i-PrMgCl, Electrophile | 2-Substituted Pyridine N-oxide | diva-portal.org |

Precursor and Substrate Design for Stereochemical Control

The cornerstone of modern asymmetric synthesis lies in the strategic design of precursors and substrates to guide the stereochemical outcome of a reaction. In the synthesis of chiral 2-substituted piperidines, a highly effective strategy is the iridium-catalyzed asymmetric hydrogenation of corresponding N-benzylpyridinium salts. nih.govnih.gov This method has proven to be a practical and efficient route to a variety of α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity. nih.govnih.gov

The success of this transformation hinges on the specific structure of the pyridinium salt precursor. The choice of the N-protecting group and the substituents on the pyridine ring are critical for achieving high stereoselectivity. The N-benzyl group is a common and effective choice, which can be readily removed post-hydrogenation. unimi.it The electronic and steric properties of the α-substituent on the pyridine ring also play a crucial role. A wide range of α-(hetero)aryl substituents are well-tolerated, leading to the desired piperidine products in high yields and excellent enantiomeric ratios (er). nih.gov

For instance, the hydrogenation of pyridinium salts bearing electron-rich and electron-deficient aryl groups, as well as various heteroaryl moieties like thiophene, benzofuran, and benzothiophene, proceeds with consistently high enantioselectivity. nih.gov This demonstrates the robustness of the catalyst system and its tolerance to diverse functional groups, including halides, which remain unaffected during the reduction of the pyridine ring. nih.gov The catalyst system, typically an iridium complex with a chiral P,N ligand such as MeO-BoQPhos, effectively controls the facial selectivity of the hydrogenation. nih.gov

The following table details the results of the asymmetric hydrogenation for a variety of α-(hetero)aryl-N-benzylpyridinium salt precursors, showcasing the high degree of stereochemical control achievable through substrate design.

| Entry | α-Substituent | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | 2-Benzothiophene | 2b | 89 | 96.6:3.4 |

| 2 | Dibenzothiophene | 2c | 93 | 95.1:4.9 |

| 3 | 2-Thiophene | 2d | - | 96.4:3.6 |

| 4 | 2-Benzofuran | 2f | - | 90.3:9.7 |

| 5 | ortho-Methoxyphenyl | 2h | 91 | 93.7:6.3 |

| 6 | 2,5-Difluorophenyl | 2m | 86 | 94.7:5.3 |

| 7 | 2-Trifluoromethylphenyl | 2n | 88 | 93.5:6.5 |

| 8 | 2,4-Dimethylphenyl | 2o | 88 | 97.7:2.3 |

| 9 | Naphthyl | 2p | - | 94.2:5.8 |

| 10 | Phenanthrenyl | 2q | - | 95.6:4.4 |

Data sourced from Org Lett. 2018 Mar 2;20(5):1333-1337. nih.govnih.gov

Another approach involves the diastereoselective synthesis of piperidin-2-one salts from pyridinium ylides, aldehydes, and Michael acceptors in a four-component reaction. osi.lvdntb.gov.uaresearchgate.net This cascade reaction is highly stereoselective, forming only one diastereomer with multiple stereocenters. osi.lvdntb.gov.uaresearchgate.net

Mechanistic Investigations of Asymmetric Transformations

Understanding the reaction mechanism is paramount for optimizing existing synthetic methods and developing new, more efficient transformations. For the asymmetric hydrogenation of 2-substituted pyridinium salts, mechanistic studies involving kinetic measurements and isotopic labeling experiments have been conducted. researchgate.net

One proposed mechanism suggests that the hydrogenation begins with a 1,4-hydride addition to the pyridinium salt. researchgate.net The critical enantiodiscriminating step is believed to be the subsequent reduction of an iminium intermediate. researchgate.net This highlights that stereochemical control is exerted after the initial reduction of the aromatic ring.

In contrast, other investigations into the iridium-catalyzed asymmetric hydrogenation of N-benzyl pyridinium salts support an outer-sphere dissociative mechanism. nih.govnih.gov This pathway involves the transfer of hydride from the iridium catalyst to the substrate without direct coordination of the pyridine ring to the metal center.

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating complex reaction mechanisms at a molecular level. DFT calculations have been employed to investigate the iridium-catalyzed asymmetric hydrogenation of pyridinium salts, providing significant insights into the reaction pathway and the origin of stereoselectivity. nih.govnih.gov

These computational models support the proposed outer-sphere dissociative mechanism for the reduction. nih.govnih.gov A key finding from these studies is that the stereochemical outcome of the reaction is determined not by the hydride reduction of the iminium intermediate, but rather by the initial protonation of the final enamine intermediate. nih.govnih.gov This step establishes the crucial stereocenter, and its energetics, as calculated by DFT, correlate well with the experimentally observed high levels of enantioselectivity. nih.govnih.gov The computational analysis of transition states and reaction intermediates allows for a detailed understanding of the non-covalent interactions between the chiral catalyst and the substrate that dictate the facial selectivity of the protonation, ultimately leading to the formation of one enantiomer in preference to the other.

Coordination Chemistry and Chiral Ligand Design Based on 2 Piperidin 2 Yl Pyridine Derivatives

Design and Synthesis of Chiral Metal Ligands Utilizing the Piperidinylpyridine Scaffold

The design of effective chiral ligands based on the 2-(piperidin-2-yl)pyridine (B97662) scaffold hinges on creating a well-defined and tunable three-dimensional structure around the metal center. A primary challenge in ligand design is the paradox between achieving high stereoselectivity and maintaining broad reactivity. Introducing bulky chiral elements close to the coordinating nitrogen atom can enhance stereoselectivity but often at the cost of reduced catalytic activity due to steric hindrance.

Modern design strategies focus on creating modular and tunable chiral pyridine (B92270) units (CPUs). nih.gov These designs often feature rigid, fused-ring frameworks that minimize local steric hindrance around the metal's coordination site while allowing for the tuning of the peripheral environment through remote substituents. nih.gov This "double-layer control" concept allows for the optimization of both reactivity and stereoselectivity. nih.gov For instance, a small library of tunable chiral pyridine–aminophosphine ligands has been synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, which are themselves produced with excellent enantioselectivity via asymmetric hydrogenation. rsc.org

The synthesis of these ligands often starts from readily available chiral precursors. For example, camphor (B46023) has been used as a chiral starting material to construct novel, tunable 2,2'-bipyridine (B1663995) ligands. hawaii.edu The synthesis is often a multi-step process designed to build the pyridine nucleus with the desired chiral moiety. hawaii.edu Another approach involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts, which can directly install the chiral center and produce enantioenriched piperidines that serve as precursors to the final ligand. researchgate.netnih.gov

Stereochemical Influences in Metal Complexation

The inherent chirality of the (S)-2-(piperidin-2-yl)pyridine ligand profoundly influences the geometry and stereochemistry of the resulting metal complexes. The fixed stereocenter on the piperidine (B6355638) ring dictates the spatial arrangement of the pyridine and piperidine rings upon coordination to a metal ion, creating a chiral pocket around the metal's active site.

Theoretical and experimental studies on related chiral tripyridyldiamine ligands derived from trans-1,2-diaminocyclohexane show that the ligand's chirality can favor a single coordination geometry out of several possibilities for octahedral complexes. nih.gov This preference arises from a combination of steric interactions and electronic factors that lock the ligand into a single, stable conformation upon complexation. nih.gov For octahedral complexes, this often results in a specific meridional (mer) geometry for the three pyridyl donors, with the ancillary ligand (e.g., a chloride ion) positioned trans to an amine donor. nih.gov

Application as Chiral Ligands in Asymmetric Catalysis

Metal complexes featuring chiral 2-(piperidin-2-yl)pyridine and its derivatives have emerged as powerful catalysts for a wide range of asymmetric transformations. The bidentate nature of the ligand, combined with the stereodirecting influence of the chiral piperidine ring, allows for effective transfer of chirality from the ligand to the substrate.

These chiral ligand-metal complexes have demonstrated high efficacy in several classes of enantioselective reactions. Copper(II) complexes of related 2-(pyridine-2-yl)imidazolidine-4-thione derivatives have proven to be highly effective catalysts for asymmetric Henry (nitroaldol) reactions, achieving enantiomeric excesses (ee) as high as 98%. researchgate.net These catalysts show high activity and can be immobilized on a polymer resin, allowing for easy recycling without a significant loss of enantioselectivity. researchgate.net

Iridium-catalyzed asymmetric hydrogenation is another area where pyridine-based chiral ligands have excelled. Ligands derived from 2-(pyridin-2-yl)-substituted tetrahydroquinolines have been successfully applied in the hydrogenation of challenging substrates like seven-membered cyclic imines, yielding products with up to 99% ee and high diastereoselectivity (>20:1 dr). rsc.org Similarly, iridium complexes with the MeO-BoQPhos ligand have been used for the enantioselective hydrogenation of 2-alkylpyridines, providing access to valuable enantioenriched piperidines with up to 93:7 enantiomeric ratio (er). nih.gov

The versatility of these ligands is further demonstrated in nickel- and iridium-catalyzed reactions. Chiral 2,2'-bipyridine ligands assembled from modular chiral pyridine units have been used in highly enantioselective Ni-catalyzed reductive additions and carboxylations, as well as Ir-catalyzed C-H borylation. nih.gov

| Metal | Ligand Type | Reaction Type | Substrate | Max. Enantioselectivity (% ee or er) | Reference |

|---|---|---|---|---|---|

| Copper(II) | 2-(Pyridine-2-yl)imidazolidine-4-thione | Henry Reaction | Aldehydes & Nitromethane | 98% ee | researchgate.net |

| Iridium | Pyridine-aminophosphine | Asymmetric Hydrogenation | Benzazepines | 99% ee | rsc.org |

| Iridium | MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkyl-pyridinium salts | 93:7 er | nih.gov |

| Nickel(II) | Chiral 2,2'-bipyridine | Ullmann Coupling | ortho-Chlorinated aryl aldehydes | High | nih.gov |

| Palladium | Pyridylphosphine (P,N-ligand) | Allylic Substitution | Racemic 3-acetoxy-1,3-diphenyl-1-propene | 90% ee | google.com |

The catalytic performance of metal complexes derived from the piperidinylpyridine scaffold is highly dependent on the ligand's specific structure. Structure-reactivity relationship studies aim to understand how modifications to the ligand framework affect catalytic activity and enantioselectivity.

A key concept in modern ligand design is the "double-layer control," where the ligand's structure is engineered to have an inner layer that minimizes steric hindrance at the metal center to ensure high reactivity, and an outer layer with tunable, remote substituents that control the chiral environment and thus stereoselectivity. nih.gov For example, in the asymmetric Henry reaction catalyzed by copper complexes of 5-tert-butyl-2-(pyridine-2-yl)imidazolidine-4-ones, the enantioselectivity was found to be highly dependent on the substituents and the specific configuration of the imidazolidinone ring. researchgate.net

The electronic properties of the ligand also play a crucial role. The introduction of different functional groups on the pyridine or piperidine rings can alter the electron density at the metal center, influencing its catalytic activity. In some systems, the interplay between the σ-basicity and π-acidity of different ligands coordinated to the same metal ion can fine-tune the catalytic properties. rsc.org The rigidity of the ligand backbone is another critical factor; a more rigid scaffold generally leads to better enantioselectivity by reducing the number of available conformations in the transition state. This detailed understanding of structure-reactivity relationships is vital for the rational design of new, more efficient catalysts for asymmetric synthesis. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Piperidin 2 Yl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of (S)-2-(Piperidin-2-yl)pyridine. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the precise determination of atomic connectivity and the spatial arrangement of atoms.

¹H NMR Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for both the pyridine (B92270) and piperidine (B6355638) ring protons. The aromatic protons of the pyridine ring typically appear in the downfield region, while the aliphatic protons of the piperidine ring are found in the upfield region. The complexity of the coupling patterns, especially within the piperidine ring, necessitates the use of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) for definitive assignment.

Detailed analysis of a related anabaseine (B15009) derivative provides insights into the expected chemical shifts. For instance, the protons on the pyridine ring can be unequivocally assigned with the aid of heteronuclear multiple bond correlation (HMBC) experiments. The chemical shifts and coupling constants are sensitive to the solvent used and the conformational dynamics of the piperidine ring.

Table 1: Representative ¹H NMR Data for the Pyridine and Piperidine Moieties Note: This table is a representation based on general knowledge of similar structures and may not reflect the exact values for this compound.

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) Range |

|---|---|---|---|

| H-6' (Pyridine) | 8.5 - 8.7 | d | 4.0 - 5.0 |

| H-3' (Pyridine) | 7.6 - 7.8 | d | 7.5 - 8.5 |

| H-4' (Pyridine) | 7.2 - 7.4 | t | 6.0 - 7.5 |

| H-5' (Pyridine) | 7.1 - 7.3 | m | - |

| H-2 (Piperidine) | 3.0 - 3.5 | m | - |

| H-6eq (Piperidine) | 2.9 - 3.2 | m | - |

| H-6ax (Piperidine) | 2.5 - 2.8 | m | - |

¹³C NMR Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' (Pyridine) | 162.5 |

| C-6' (Pyridine) | 149.0 |

| C-4' (Pyridine) | 136.5 |

| C-5' (Pyridine) | 123.5 |

| C-3' (Pyridine) | 121.0 |

| C-2 (Piperidine) | 60.5 |

| C-6 (Piperidine) | 46.0 |

| C-3 (Piperidine) | 35.5 |

| C-5 (Piperidine) | 26.0 |

¹⁵N NMR and Other Heteronuclear NMR Techniques

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of the nitrogen atoms in this compound. The chemical shifts of the pyridine and piperidine nitrogen atoms are distinct and provide valuable information about hybridization and participation in hydrogen bonding. In 2-substituted pyridines, the nitrogen chemical shifts are sensitive to the nature of the substituent and the solvent. The site of protonation and hydrogen bonding can be conclusively determined from ¹⁵N NMR chemical shifts. nih.gov For instance, in hydrogen bonding and protonating solvents, a prominent deshielding of the nitrogen signal is observed. nih.gov

Heteronuclear experiments such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the nitrogen atoms with their directly attached protons, aiding in the assignment of both ¹H and ¹⁵N spectra.

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational isomers of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the pyridine and piperidine rings. Key vibrational modes include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the piperidine ring.

C-H stretching (aromatic): Bands typically appearing above 3000 cm⁻¹ for the pyridine ring.

C-H stretching (aliphatic): Bands in the 2800-3000 cm⁻¹ region for the piperidine ring.

C=N and C=C stretching: Characteristic vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

N-H bending: A band around 1600 cm⁻¹.

C-N stretching: Vibrations in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes may be active in one technique but not the other. Raman spectroscopy is particularly sensitive to the vibrations of the carbon skeleton and symmetric vibrations. For the pyridine ring, the ring breathing modes are typically strong in the Raman spectrum. The analysis of the Raman spectrum of this compound can provide further insights into its conformational properties and intermolecular interactions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of 2-(Piperidin-2-yl)pyridine (B97662) and its derivatives. The molecule's structure, composed of a pyridine ring linked to a piperidine ring, results in characteristic fragmentation patterns under mass spectrometric analysis, typically involving cleavage at the C-C bond connecting the two rings or fragmentation within the piperidine moiety.

In Electron Ionization (EI) mass spectrometry, the parent compound, 2-(Piperidin-2-yl)pyridine (C₁₀H₁₄N₂), with a molecular weight of 162.23 g/mol , is expected to show a distinct molecular ion peak (M⁺) at m/z 162. nih.gov Softer ionization techniques, such as Electrospray Ionization (ESI), would likely yield a protonated molecular ion ([M+H]⁺) at m/z 163. mdpi.com

The fragmentation of the piperidine ring is a key feature in the mass spectrum. The piperidine radical cation itself typically fragments to produce a major ion at m/z 84, corresponding to the loss of a hydrogen atom followed by ring opening and stabilization. A related compound, 2-Piperidinone, shows a molecular weight of 99.1311. nist.gov For N-substituted derivatives, such as 3-((2S)-1-Methyl-2-piperidinyl)pyridine, the fragmentation is influenced by the substituent. The GC-MS data for this N-methyl derivative (molecular weight 176.26 g/mol ) shows a prominent fragment at m/z 98, which can be attributed to the N-methylpiperidine fragment, alongside other significant ions. nih.gov

Studies on more complex derivatives containing the piperidine scaffold reveal common fragmentation pathways. For instance, the fragmentation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole shows characteristic cleavages within the piperidine ring and at its substituent bonds. researchgate.net Similarly, analysis of piperidine-N-oxides and pyridine-N-oxides often shows a characteristic loss of the oxygen atom upon fragmentation. researchgate.net The analysis of various synthesized pyridine derivatives confirms that mass spectrometry is a crucial tool for structural elucidation, often showing the molecular ion peak corresponding to the compound's formula. nih.gov

Table 1: Mass Spectrometry Data for 2-(Piperidin-2-yl)pyridine and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ionization Method | Key Fragments (m/z) |

|---|---|---|---|---|

| 2-(Piperidin-2-yl)pyridine | C₁₀H₁₄N₂ | 162.23 | EI (Expected) | 162 (M⁺), fragments corresponding to pyridine and piperidine rings |

| 3-((2S)-1-Methyl-2-piperidinyl)pyridine | C₁₁H₁₆N₂ | 176.26 | GC-MS (EI) | 176 (M⁺), 119, 98, 175, 133 nih.gov |

| Piperidine | C₅H₁₁N | 85.15 | EI | 85 (M⁺), 84 nist.gov |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | C₂₁H₂₀N₄O₃ | 376.41 | ESI | 377.39 ([M+H]⁺) mdpi.com |

| 6-(5-((2-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | C₁₉H₁₃FN₄O₃ | 364.33 | ESI | 353.41 ([M+H]⁺) [note: discrepancy in source data] mdpi.com |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For chiral molecules like this compound, single-crystal X-ray diffraction is invaluable for unambiguously assigning the absolute configuration of the stereocenter at the C2 position of the piperidine ring.

While the specific crystal structure of the parent this compound is not detailed in the provided context, extensive crystallographic studies on its derivatives offer significant insight into its expected solid-state conformation. A recurrent structural feature in these derivatives is the conformation of the piperidine ring. In the crystal structure of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, the piperidine ring adopts a stable chair conformation. nih.gov This conformation is the most common and energetically favorable for saturated six-membered rings and is therefore highly anticipated for the piperidine ring in 2-(Piperidin-2-yl)pyridine as well.

The spatial arrangement between the pyridine and piperidine rings is another critical aspect of the molecule's conformation. In related structures, the dihedral angle between the two rings is a key descriptor. For example, in piperidinium (B107235) [4-(4-chlorophenyl)-3-cyano-5-(ethoxycarbonyl)-6-phenylpyridin-2-yl]sulfanide, the phenyl and 4-chlorophenyl rings are significantly inclined relative to the central pyridine ring. mdpi.com The analysis of various heterocyclic compounds, such as substituted triazolo-pyridazino-indoles, demonstrates how X-ray diffraction provides definitive structural confirmation and insights into intermolecular interactions like hydrogen bonding and π-π stacking, which dictate the crystal packing. mdpi.com The synthesis and structural characterization of intermediates, such as 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, routinely employ single-crystal X-ray diffraction for structural validation. researchgate.net

Table 2: Representative Crystallographic Data for 2-(Piperidin-2-yl)pyridine Derivatives

| Compound | Crystal System | Space Group | Key Conformational Features |

|---|---|---|---|

| 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile nih.gov | Monoclinic | P2₁/c | Piperidine ring in a chair conformation; Pyrrole and pyridine rings are nearly coplanar. |

| S-(pyridin-2-yl) 4-nitrobenzothioate iucr.org | Orthorhombic | P2₁2₁2₁ | - |

| S-(pyridin-2-yl) 4-methylbenzothioate iucr.org | Monoclinic | P2₁/c | - |

| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govnih.govnih.govtriazolo [4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Triclinic | P-1 | Triazole and indole (B1671886) rings are twisted from each other by 12.64°. |

Chiroptical Spectroscopy for Enantiomeric Excess and Optical Purity Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods, including optical rotatory dispersion (ORD), circular dichroism (CD), and circularly polarized luminescence (CPL), are essential for characterizing the enantiomeric purity and absolute configuration of chiral compounds like this compound. documentsdelivered.com

Circular Dichroism (CD) spectroscopy is particularly powerful for studying chiral molecules containing a chromophore, such as the pyridine ring in 2-(Piperidin-2-yl)pyridine. The pyridine moiety gives rise to electronic transitions in the near-ultraviolet region (typically 230-300 nm). When the pyridine ring is in a chiral environment, as it is in this compound, these transitions become CD-active, resulting in positive or negative absorption bands known as Cotton effects. A study on a similar compound, (–)-(R)-2-(1,2,2-trimethylpropyl)pyridine, identified three electronic transitions (two n→π* and one π→π*) within this spectral range. rsc.org The sign and magnitude of the observed Cotton effects are directly related to the absolute configuration of the stereocenter adjacent to the chromophore.

For a given enantiomer, such as the (S) form, the CD spectrum will be a unique fingerprint. Its mirror-image enantiomer, the (R) form, will exhibit a CD spectrum of equal magnitude but opposite sign. This property allows for the determination of enantiomeric excess (ee) or optical purity. A sample containing a mixture of enantiomers will show a CD signal with an intensity proportional to the excess of one enantiomer over the other. A racemic mixture (50:50) will be CD-silent.

In addition to CD, other chiroptical techniques can be applied. For derivatives capable of luminescence, Circularly Polarized Luminescence (CPL) spectroscopy can provide information about the stereochemistry of the excited state. Studies on chiral lanthanide complexes with ligands derived from 2,6-pyridine dicarboxamide have shown that CPL activity can be correlated with the structure of the chiral ligand. nih.gov

Table 3: Overview of Chiroptical Spectroscopy Techniques

| Technique | Principle | Application for this compound |

|---|---|---|

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of plane-polarized light as a function of wavelength. | Determination of optical purity and confirmation of chirality. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Determination of absolute configuration (by comparing with standards or theoretical calculations), enantiomeric excess, and studying conformational changes. documentsdelivered.comrsc.org |

| Circularly Polarized Luminescence (CPL) | Measures the differential emission of left and right circularly polarized light from a chiral luminescent molecule. | Characterization of the excited-state stereochemistry of fluorescent derivatives. nih.gov |

Computational and Theoretical Investigations of 2 Piperidin 2 Yl Pyridine Chemistry

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been widely applied to pyridine (B92270) and piperidine (B6355638) derivatives to investigate their geometries, conformational preferences, and electronic properties. nih.govnih.govresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For (S)-2-(Piperidin-2-yl)pyridine, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.govmdpi.com

The conformational landscape of 2-substituted piperidine systems is of particular interest. The substituent on the piperidine ring can adopt either an axial or an equatorial position. In related 2-substituted piperazines, studies have shown a preference for the axial conformation, which can be stabilized by intramolecular hydrogen bonding. nih.gov For this compound, the orientation of the pyridine ring relative to the piperidine ring is crucial. The piperidine ring itself typically adopts a stable chair conformation. nih.gov Computational analysis allows for the determination of the relative energies of different conformers, identifying the most likely structures present under given conditions. The planarity of the pyridine ring is generally maintained, while the piperidine ring exhibits its characteristic puckered shape. mdpi.com

| Parameter | Bond Type | Typical Bond Length (Å) | Source Context |

| Bond Length | C-C (pyridine ring) | ~1.39 | scielo.br |

| Bond Length | C-N (pyridine ring) | ~1.34 | scielo.br |

| Bond Length | C-C (piperidine ring) | ~1.53 - 1.56 | nih.gov |

| Bond Length | C-N (piperidine ring) | ~1.47 | General |

| Bond Length | C-C (inter-ring) | ~1.52 | General |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most easily removed (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govirjweb.com A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap indicates a more stable, less reactive molecule. nih.gov DFT calculations, often using functionals like B3LYP, are highly effective for determining these orbital energies and the resulting gap. nih.govnih.govscirp.org For pyridine derivatives, the HOMO is often localized on the pyridine ring, while the LUMO distribution can vary depending on the substituents.

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Studies on Related Heterocycles Note: The following data is from studies on various pyridine derivatives and is intended to provide context on typical energy values.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Study Context |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| Triazine Derivative | -6.297 | -1.810 | 4.487 | irjweb.com |

| Substituted Pyridine | - | - | 3.60 - 4.48 | nih.gov |

DFT calculations can map the distribution of electron density across a molecule, revealing its electrostatic potential and predicting sites of reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

Mulliken population analysis and Natural Population Analysis (derived from NBO) are methods to assign partial charges to each atom in the molecule. researchgate.netscirp.org In this compound, the nitrogen atoms are expected to be sites of negative charge due to their high electronegativity, making them potential centers for protonation or coordination to metal ions. The hydrogen atom on the piperidine nitrogen would carry a partial positive charge. This charge landscape is fundamental to the molecule's interaction with other chemical species and its role in biological systems. researchgate.net

Ab Initio Calculations for Structural and Energetic Properties

Ab initio calculations are based on first principles of quantum mechanics, without reliance on experimental data for parameterization. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory) provide a rigorous framework for studying molecular properties.

These methods are used to investigate the stability and bonding features of molecular complexes involving pyridine. researchgate.net For this compound, ab initio calculations can provide highly accurate geometries and energies, serving as a benchmark for DFT results. They can be used to study isomers and conformers, determining their relative stabilities with high confidence. For instance, studies on pyridine complexes with iodine have used ab initio methods to compare the energies of different isomers, identifying the most stable configurations. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret a calculated wavefunction in terms of localized chemical bonds and lone pairs. It provides a detailed picture of intramolecular interactions, such as hydrogen bonding and hyperconjugation, and quantifies charge delocalization. nih.gov

For a molecule like this compound, NBO analysis can identify stabilizing interactions. A key interaction to investigate would be a potential intramolecular hydrogen bond between the N-H group of the piperidine ring and the nitrogen atom of the pyridine ring. researchgate.net Such an interaction could significantly influence the molecule's preferred conformation and reactivity. researchgate.net NBO analysis quantifies the strength of these interactions by calculating the second-order perturbation energy (E(2)), which measures the energy of delocalization between donor and acceptor orbitals. mdpi.com This analysis also provides a more chemically intuitive picture of atomic charges compared to Mulliken analysis. mdpi.com

Computational Studies on Reaction Mechanisms and Catalytic Cycles

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. DFT can be used to model reaction mechanisms involving this compound or its derivatives, for example, when it acts as a nucleophile or as a ligand in a catalytic process.

By calculating the structures and energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. researchgate.net This allows for the determination of activation energies, which govern the reaction rate. For instance, computational studies on nucleophilic aromatic substitution (SNAr) reactions involving piperidine and pyridine derivatives have used DFT to show how substituents on the pyridine ring can stabilize the transition state and lower the energy barrier for nucleophilic attack. researchgate.net Although specific studies on the catalytic cycles involving this compound were not found in the search results, the methodologies used in studies of related piperidine/piperazine compounds are directly applicable. nih.govrsc.org Such studies can elucidate the binding mode of the ligand to a metal center and map the energetic landscape of the entire catalytic cycle.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative stabilities, and the dynamics of interconversion between them. This information is crucial for understanding the molecule's behavior in different environments and its interaction with biological targets.

The conformational flexibility of this compound primarily arises from two key features: the puckering of the piperidine ring and the rotation around the C2-C2' single bond connecting the piperidine and pyridine rings. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, for a 2-substituted piperidine, two distinct chair conformers are possible: one where the pyridine substituent is in an axial position and another where it is in an equatorial position.

MD simulations can elucidate the energetic preference between these axial and equatorial conformers. The simulation is initiated with a starting structure of this compound, which is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The interactions between all atoms are described by a force field, a set of empirical potential energy functions. The system's trajectory, which describes the positions and velocities of all atoms over time, is then generated by numerically integrating Newton's equations of motion.

Analysis of the MD trajectory allows for the characterization of the conformational space. Key dihedral angles, such as those defining the piperidine ring pucker and the orientation of the pyridine ring, are monitored throughout the simulation. The relative populations of the axial and equatorial conformers can be determined by integrating the probability distribution of the relevant dihedral angles. From these populations, the free energy difference (ΔG) between the conformers can be calculated using the Boltzmann equation, providing a quantitative measure of their relative stability.

For 2-substituted piperidines, the equatorial conformation is often favored to minimize steric clashes. However, factors such as intramolecular hydrogen bonding or specific solvent interactions can influence this preference. In the case of this compound, an intramolecular hydrogen bond could potentially form between the piperidine N-H group and the pyridine nitrogen atom, which might stabilize certain conformations. MD simulations can capture these subtle effects and provide a detailed picture of the conformational equilibrium.

Advanced MD techniques, such as replica exchange molecular dynamics (REMD) or metadynamics, can be employed to enhance the sampling of the conformational space and overcome energy barriers more efficiently, ensuring a comprehensive exploration of all relevant low-energy conformers. The results of these simulations can be visualized by plotting the free energy as a function of key conformational coordinates, creating a free energy landscape that provides a clear map of the stable conformational states and the transition pathways between them.

Table 1: Hypothetical Relative Energies of this compound Conformers from MD Simulations

| Conformer | Pyridine Orientation | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (N1-C2-C2'-N') |

| 1 | Equatorial | 0.00 | 75.3 | ~180° |

| 2 | Axial | 1.15 | 24.7 | ~60° |

This table presents hypothetical data for illustrative purposes. The actual values would be determined from detailed quantum mechanical calculations and extensive molecular dynamics simulations.

Table 2: Key Structural Parameters for Hypothetical Conformers of this compound| Parameter | Conformer 1 (Equatorial) | Conformer 2 (Axial) |

| Piperidine Ring Pucker | Chair | Chair |

| C6-N1-C2-C3 Dihedral (°) | -55.2 | -54.8 |

| N1-C2-C3-C4 Dihedral (°) | 56.1 | 55.5 |

| C2-C3-C4-C5 Dihedral (°) | -56.3 | -55.9 |

| C3-C4-C5-C6 Dihedral (°) | 55.9 | 55.3 |

| C4-C5-C6-N1 Dihedral (°) | -55.1 | -54.7 |

| C5-C6-N1-C2 Dihedral (°) | 54.6 | 54.2 |

| N1-H...N' Distance (Å) | 3.5 | 2.8 |

This table provides representative structural parameters for the major hypothetical conformers. These values are typically derived from the analysis of molecular dynamics simulation trajectories.

Q & A

Q. What are the standard synthetic routes for (S)-2-(Piperidin-2-yl)pyridine?

The synthesis typically involves reacting 2-chloropyridine with piperidine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The intermediate is then acidified with HCl to form the dihydrochloride salt. This method prioritizes yield optimization (85–90%) and purity (>95%) through controlled reaction times and temperature (60–80°C) . For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., Maruoka catalysts) may be employed to achieve high enantiomeric excess (ee >98%) .

Q. How is this compound characterized structurally?

X-ray crystallography using programs like SHELXL is the gold standard for determining absolute configuration and bond geometries . Complementary techniques include:

- NMR spectroscopy : Distinct proton environments (e.g., pyridine H-6 at δ 8.5–8.7 ppm; piperidine H-2 at δ 3.1–3.3 ppm) confirm substitution patterns .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C10H14N2 with [M+H]<sup>+</sup> at m/z 163.1236) .

Q. What safety protocols are essential when handling this compound?

Follow GHS guidelines:

- Acute toxicity (Category 1) : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and administering oxygen if inhaled .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) or enzymatic resolution can enhance enantioselectivity. For example, lipase-mediated kinetic resolution of racemic mixtures achieves >99% ee in some cases . Computational modeling (DFT calculations) predicts transition states to guide catalyst selection .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., ring puckering in piperidine). Solutions include:

Q. How does this compound interact with biological targets?

The compound acts as a ligand for G-protein-coupled receptors (GPCRs) and enzyme inhibitors (e.g., kinases). Molecular docking studies (AutoDock Vina) reveal hydrogen bonding between the pyridine nitrogen and active-site residues (e.g., Asp113 in β2-adrenergic receptors) . In vitro assays (IC50 values) quantify inhibition potency, with modifications to the piperidine moiety improving selectivity .

Q. What reaction conditions favor selective functionalization of this compound?

- Oxidation : Use KMnO4/AcOH to convert the piperidine ring to a lactam without pyridine degradation.

- Nucleophilic substitution : Activate the pyridine ring with Lewis acids (e.g., AlCl3) for regioselective nitration .

- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh3)4, K2CO3) introduce aryl groups at the 4-position .

Methodological Guidance

Q. How to design experiments for studying this compound’s pharmacokinetics?

Apply the PICO framework :

- Population : In vitro hepatocyte models.

- Intervention : Metabolic stability assays (CYP450 isoforms).

- Comparison : Control compounds with known clearance rates.

- Outcome : Half-life (t1/2) and intrinsic clearance (CLint). LC-MS/MS quantifies parent compound and metabolites .

Q. What computational tools predict the reactivity of this compound?

- Gaussian 16 : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular dynamics (AMBER) : Simulates binding dynamics with protein targets (e.g., 100-ns trajectories for free energy calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.